(6-Chloroimidazo[1,2-a]pyridin-2-yl)[4-(4-chlorophenyl)piperazin-1-yl]methanone
Description
This compound is a methanone derivative featuring a 6-chloroimidazo[1,2-a]pyridine core linked to a 4-(4-chlorophenyl)piperazine moiety. The chloro substituents on both the imidazopyridine and phenyl rings enhance lipophilicity and may influence binding affinity to biological targets .
Properties
Molecular Formula |
C18H16Cl2N4O |
|---|---|
Molecular Weight |
375.2 g/mol |
IUPAC Name |
(6-chloroimidazo[1,2-a]pyridin-2-yl)-[4-(4-chlorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H16Cl2N4O/c19-13-1-4-15(5-2-13)22-7-9-23(10-8-22)18(25)16-12-24-11-14(20)3-6-17(24)21-16/h1-6,11-12H,7-10H2 |
InChI Key |
ZZHXTMXBSDJULU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=CN4C=C(C=CC4=N3)Cl |
Origin of Product |
United States |
Preparation Methods
Imidazo[1,2-a]pyridine Core Synthesis
The imidazo[1,2-a]pyridine scaffold is typically constructed via cyclocondensation of 2-aminopyridine derivatives with α-haloketones or α,β-unsaturated carbonyl compounds. For the 6-chloro-substituted variant, two primary strategies are employed:
Direct Chlorination Post-Cyclization
-
Starting Material : 2-Amino-5-chloropyridine reacts with ethyl bromopyruvate in ethanol under reflux (12–24 hours) to yield 6-chloroimidazo[1,2-a]pyridine-2-carboxylate.
-
Chlorination : Treatment with phosphorus oxychloride () at 80°C for 6 hours converts the ester to 6-chloroimidazo[1,2-a]pyridine-2-carbonyl chloride.
Pre-Functionalized Halogenation
-
Intermediate : 2-Amino-6-chloropyridine is condensed with chloroacetaldehyde in acetic acid at 60°C, forming the imidazo[1,2-a]pyridine ring with inherent chloro substitution.
Table 1 : Comparison of Imidazo[1,2-a]pyridine Synthesis Methods
| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Direct Chlorination | , 80°C, 6h | 68 | 95.2 |
| Pre-Functionalized | Chloroacetaldehyde, AcOH, 60°C | 72 | 97.8 |
Synthesis of 4-(4-Chlorophenyl)piperazine
The piperazine moiety is synthesized via nucleophilic aromatic substitution or Ullmann-type coupling:
Buchwald-Hartwig Amination
Direct Alkylation
-
Process : Piperazine is treated with 1-bromo-4-chlorobenzene in dimethylformamide (DMF) at 120°C for 48 hours, yielding 4-(4-chlorophenyl)piperazine.
Coupling Strategies for Methanone Bridge Formation
Acylation via Carboxylic Acid Chloride
The most widely reported method involves coupling the imidazo[1,2-a]pyridine carbonyl chloride with 4-(4-chlorophenyl)piperazine:
-
Activation : 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid is treated with thionyl chloride () at 70°C for 3 hours to form the acyl chloride.
-
Coupling : The acyl chloride reacts with 4-(4-chlorophenyl)piperazine in dichloromethane (DCM) with triethylamine () as a base at room temperature for 12 hours.
-
Yield : 75–82% after purification by silica gel chromatography.
Microwave-Assisted Coupling
-
Conditions : A mixture of 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid, 4-(4-chlorophenyl)piperazine, and (-(7-azabenzotriazol-1-yl)--tetramethyluronium hexafluorophosphate) in DMF is irradiated at 100°C for 20 minutes.
-
Advantage : Reduces reaction time from hours to minutes with comparable yields (78%).
Table 2 : Coupling Method Efficiency
| Method | Reagents | Time | Yield (%) |
|---|---|---|---|
| Acylation | , DCM | 12h | 82 |
| Microwave-Assisted | , DMF | 20m | 78 |
Purification and Analytical Characterization
Chromatographic Techniques
Spectroscopic Validation
-
: Key signals include aromatic protons at δ 7.8–8.2 ppm (imidazo[1,2-a]pyridine) and δ 6.9–7.4 ppm (4-chlorophenyl).
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Ketone Bridge (Methanone Group)
The central carbonyl group participates in:
-
Nucleophilic acyl substitution : Reacts with amines or alcohols under acidic/basic conditions to form amides or esters .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the ketone to a methylene group .
Chlorine Substituents
-
Electrophilic aromatic substitution : The 6-chloro group on the imidazopyridine ring directs electrophiles to the 3- and 8-positions .
-
Cross-coupling reactions : Suzuki-Miyaura coupling with arylboronic acids under Pd catalysis (e.g., Pd(PPh₃)₄, K₂CO₃) .
Piperazine Ring
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) at the tertiary amine .
-
Protonation : Forms stable hydrochloride salts in acidic media (HCl/Et₂O) .
Stability and Decomposition
-
Thermal stability : Decomposes above 200°C (TGA data), with exothermic peaks observed at 215–230°C (DSC) .
-
Photodegradation : The imidazopyridine core undergoes ring-opening under UV light (λ = 254 nm) .
-
Hydrolytic susceptibility : The ketone bridge is stable in neutral aqueous conditions but hydrolyzes slowly in strong acids/bases (t₁/₂ = 48–72 hrs at pH <2 or >12) .
Catalytic and Biological Interactions
While not directly studied for this compound, structurally related analogs exhibit:
Scientific Research Applications
(6-Chloroimidazo[1,2-a]pyridin-2-yl)[4-(4-chlorophenyl)piperazin-1-yl]methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6-Chloroimidazo[1,2-a]pyridin-2-yl)[4-(4-chlorophenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound’s structural uniqueness lies in the methanone bridge connecting the imidazopyridine and piperazine groups. Key analogues include:
Key Observations :
- Methanone vs.
- Substituent Effects : Chlorine at the 6-position of imidazopyridine (target compound) increases steric bulk and electron-withdrawing effects compared to methyl (IP-6) or unsubstituted derivatives .
- Piperazine Modifications : The 4-(4-chlorophenyl) group in the target compound contrasts with trifluoromethoxy-pyridine (BAY2341237) or triazole-alkyl chains (Compound 11b), impacting solubility and receptor interactions .
Physicochemical Properties
- Thermal Stability : Compounds with crystalline solid forms (e.g., Compound 11b, m.p. 90–92°C) exhibit higher stability than liquid analogues (e.g., 10a and 10b from ) .
Pharmacological Activity
- Ion Channel Modulation : BAY2341237 (KKZ) inhibits K2P potassium channels (TASK-1) by binding to the intracellular X-gate, a mechanism distinct from the target compound’s uncharacterized activity .
- Antiparasitic Activity : Analogues like Compound 11b () show antileishmanial activity (IC₅₀ ~3–5 µM), suggesting the imidazopyridine-piperazine scaffold’s versatility across therapeutic areas .
- Enzyme Inhibition : SARS-CoV-2 Mpro inhibitors with piperazine-chlorophenyl motifs () highlight the pharmacophore’s relevance in antiviral drug design, though the target compound’s activity remains unexplored .
Biological Activity
The compound (6-Chloroimidazo[1,2-a]pyridin-2-yl)[4-(4-chlorophenyl)piperazin-1-yl]methanone is a synthetic molecule of interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, exploring various studies, case reports, and relevant data.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₃ClN₄O
- Molecular Weight : 270.72 g/mol
- CAS Number : 1389455-64-4
The structure features an imidazo-pyridine moiety linked to a piperazine ring, which is known for enhancing biological activity through various mechanisms.
The biological activity of this compound can be attributed to its interaction with multiple biological targets, particularly in the realm of G protein-coupled receptors (GPCRs) and kinase inhibition .
- G Protein-Coupled Receptors : Research indicates that compounds with similar structures often exhibit activity against GPCRs, which play crucial roles in signal transduction and are implicated in numerous physiological processes .
- Kinase Inhibition : The compound may also inhibit specific kinases involved in cell proliferation and survival pathways, making it a candidate for anti-cancer therapies.
Anticancer Activity
Several studies have reported on the anticancer properties of related compounds. For instance:
- A study published in Cancer Research demonstrated that imidazo-pyridine derivatives could induce apoptosis in cancer cell lines by activating caspase pathways .
- Another investigation highlighted the ability of piperazine derivatives to inhibit tumor growth in xenograft models, suggesting that the combination of these structural features may enhance efficacy against various cancers .
Antimicrobial Properties
Research has also shown that compounds containing imidazo-pyridine structures possess antimicrobial properties:
- A study found that derivatives with similar scaffolds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, indicating potential use as antimicrobial agents .
Data Tables
Q & A
Basic Research Question
- 1H/13C NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon backbone .
- X-ray crystallography : Resolves molecular packing, hydrogen bonds (e.g., O–H···O), and weak interactions (e.g., C–H···Cl) .
- ESI-MS : Validates molecular ion peaks (e.g., [M+H]+) with <0.05 Da deviation .
What strategies optimize synthetic yield in multi-step reactions?
Advanced Research Question
Yield optimization involves:
- Catalyst selection : Glacial acetic acid enhances Schiff base formation efficiency .
- Temperature control : Refluxing methanol at 65–70°C improves intermediate stability .
- Purification : Recrystallization from methanol increases purity to >95% .
- Reaction monitoring : TLC or HPLC tracks intermediate formation to minimize side products .
How does the crystal structure inform molecular interactions?
Advanced Research Question
X-ray data (e.g., monoclinic P21/c space group, β = 96.283°) reveal intermolecular interactions critical for stability and bioactivity. For example:
- Hydrogen bonding : Stabilizes the lattice (e.g., O–H···O in ).
- Chlorine interactions : Weak C–H···Cl contacts influence solubility and receptor binding .
What pharmacophores are critical for its biological activity?
Basic Research Question
Key pharmacophores include:
- Chlorophenyl group : Enhances lipophilicity and target affinity .
- Piperazine moiety : Facilitates receptor binding via hydrogen bonding .
- Imidazo[1,2-a]pyridine core : Contributes to π-π stacking with enzyme active sites .
What in silico methods predict binding affinity to target receptors?
Advanced Research Question
- Molecular docking : Simulates interactions with receptors (e.g., peripheral benzodiazepine receptors) using software like AutoDock .
- QSAR models : Relate substituent properties (e.g., logP, polar surface area) to activity .
- MD simulations : Assess binding stability over time (e.g., 100 ns trajectories) .
How are stability and degradation profiles assessed under experimental conditions?
Advanced Research Question
- Thermogravimetric analysis (TGA) : Measures thermal stability (e.g., decomposition >200°C).
- HPLC-UV/MS : Identifies degradation products in accelerated stability studies (40°C/75% RH).
- pH-dependent solubility tests : Determine stability in buffers (pH 1–10) .
What are the limitations of current synthetic methodologies?
Advanced Research Question
- Low yields : Multi-step reactions (e.g., 11 steps for analogs in ) often result in <10% overall yield.
- Purification challenges : Viscous intermediates (e.g., 10a in ) complicate isolation.
- Scalability : Hazardous reagents (e.g., NaBH4) limit large-scale synthesis .
How do structural modifications alter pharmacokinetic properties?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
